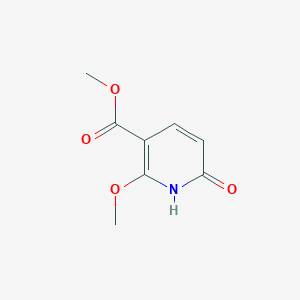
Methyl 6-hydroxy-2-methoxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-hydroxy-2-methoxynicotinate is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a methoxy group and a hydroxy group on the nicotinate structure. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Methyl 6-hydroxy-2-methoxynicotinate typically involves the esterification of 6-hydroxy-2-methoxynicotinic acid. The reaction is carried out by mixing the acid with an alcohol solvent, such as methanol, and using a catalyst like sulfuric acid to facilitate the esterification process. The reaction is maintained at a temperature of around 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are optimized to maintain a steady state, and the use of advanced catalysts can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-hydroxy-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 6-methoxy-2-methylnicotinate.
Reduction: Formation of 6-hydroxy-2-methylnicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-hydroxy-2-methoxynicotinate is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Methyl 6-hydroxy-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-methoxynicotinate: Similar structure but lacks the hydroxy group.
Methyl nicotinate: Lacks both the methoxy and hydroxy groups.
6-Hydroxy-2-methylnicotinate: Lacks the methoxy group but has a similar hydroxy group.
Uniqueness
Methyl 6-hydroxy-2-methoxynicotinate is unique due to the presence of both methoxy and hydroxy groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Propiedades
Número CAS |
1060806-83-8 |
|---|---|
Fórmula molecular |
C8H9NO4 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
methyl 2-methoxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-12-7-5(8(11)13-2)3-4-6(10)9-7/h3-4H,1-2H3,(H,9,10) |
Clave InChI |
PJYUHVWZBXPRKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=O)N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
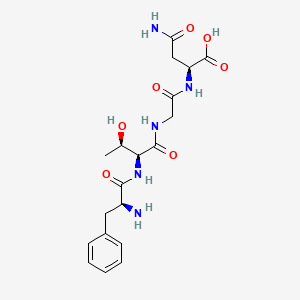
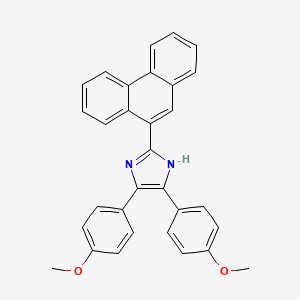
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
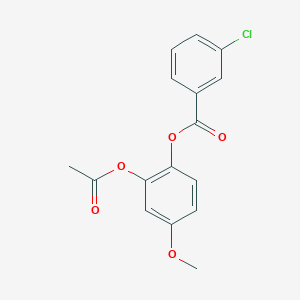
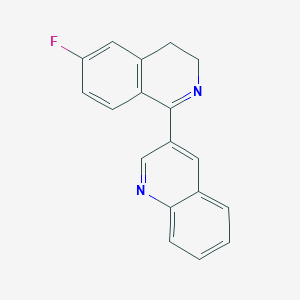
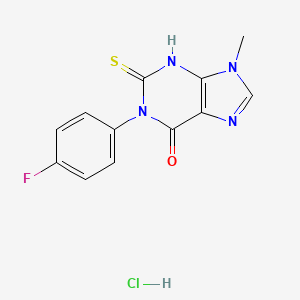
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
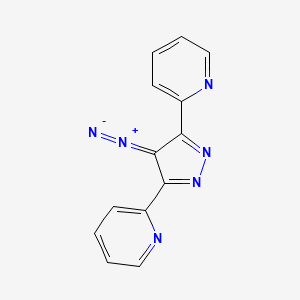
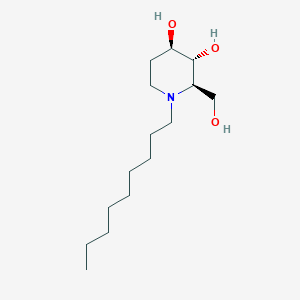
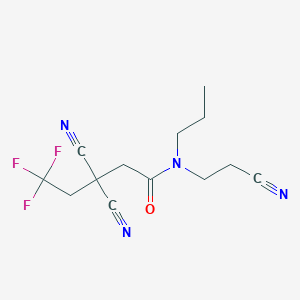
![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
